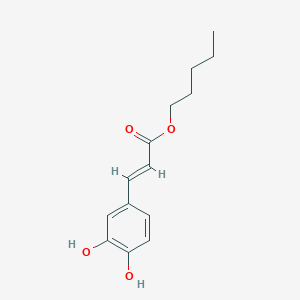

E-Caffeic acid pentyl ester

Description

Contextualization within Caffeic Acid Ester Research

Caffeic acid and its esters belong to the larger family of hydroxycinnamic acids, which are secondary metabolites in all plant species. Caffeic acid phenethyl ester (CAPE), another well-studied derivative, is a natural component of propolis and has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.govnih.gov Research into CAPE has provided a foundational understanding that esterification of caffeic acid can lead to compounds with significant biological effects. nih.govmdpi.com This has paved the way for investigating other ester derivatives, including (E)-caffeic acid pentyl ester.

The primary motivation for synthesizing and studying various caffeic acid esters is to improve upon the characteristics of the parent molecule. For instance, while caffeic acid has shown positive effects in various health contexts, its clinical application can be limited. storkapp.me Esterification, the process of forming an ester, can alter a compound's lipophilicity (its ability to dissolve in fats and oils), which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile within the body. The simple chemical structure of compounds like CAPE has inspired the synthesis of numerous derivatives with different aliphatic and aromatic groups to enhance their biological properties. mdpi.comnih.gov

The scientific community has explored a variety of caffeic acid derivatives, broadly categorized into caffeic acid ester derivatives, caffeic acid amide derivatives, and caffeic acid hybrids. mdpi.com These modifications aim to create new compounds with potentially improved therapeutic efficacy.

Overview of Emerging Research Focus on Ester Derivatives

The focus on ester derivatives of caffeic acid is part of a broader trend in medicinal chemistry to explore how structural modifications can enhance the therapeutic potential of natural products. Researchers are designing and synthesizing new caffeic acid derivatives by altering substituents on the benzene (B151609) ring to improve biological activity. mdpi.com

The rationale behind creating ester derivatives like (E)-caffeic acid pentyl ester is multifaceted. It includes the potential for:

Enhanced Bioavailability: The addition of an ester group can increase the lipophilicity of the molecule, potentially leading to better absorption and stability in biological systems compared to the original caffeic acid. nih.gov

Modified Biological Activity: The specific type of alcohol used in the esterification process can influence the resulting compound's interaction with biological targets. This has been seen with CAPE, which is more effective than caffeic acid in certain cellular studies. nih.gov

Novel Therapeutic Applications: By creating a library of different ester derivatives, researchers can screen for a wide range of biological activities, from antioxidant and anti-inflammatory to antimicrobial and anticancer effects. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-3-4-9-18-14(17)8-6-11-5-7-12(15)13(16)10-11/h5-8,10,15-16H,2-4,9H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPIXLKKVGJPCT-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Preclinical Biological Activities of E Caffeic Acid Pentyl Ester and Its Analogs

Antioxidant and Free Radical Scavenging Capabilities

(E)-Caffeic acid pentyl ester and its analogs have demonstrated significant antioxidant and free radical scavenging properties in multiple studies. The core structure of caffeic acid, with its catechol ring, is a key determinant of this activity. The ability of these compounds to donate a hydrogen atom from their hydroxyl groups allows them to neutralize free radicals.

Research has shown that the antioxidant activity of caffeic acid derivatives is influenced by the number of hydroxyl groups and the nature of the ester or amide side chain. For instance, in a study comparing various caffeic acid amides and esters, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity was found to be significant. nih.gov While caffeic acid phenethyl ester (CAPE), a well-studied analog, showed good activity, other derivatives with additional hydrogen-donating groups exhibited even stronger scavenging potential. nih.gov The antioxidant capacity is not solely dependent on the catechol structure; the hydrophobicity of the compound also plays a crucial role, particularly in lipid-rich environments like cell membranes. nih.gov This suggests that more hydrophobic esters, such as the pentyl ester, could exhibit enhanced antioxidative effects within cellular systems. nih.gov

Studies have established that the radical scavenging activity of these compounds generally increases with a higher number of hydroxyl groups. researchgate.net In various in vitro systems, CAPE has been identified as a highly effective antioxidant among the tested related compounds. researchgate.net The mechanism of action involves the direct scavenging of free radicals like DPPH and superoxide (B77818) anions, as well as the inhibition of lipid peroxidation. researchgate.netnih.gov This protective effect against oxidative damage has been observed in different experimental models, including those involving mobile phone-induced oxidative stress. nih.gov

Anti-inflammatory Properties

The anti-inflammatory effects of caffeic acid esters, particularly the well-researched analog caffeic acid phenethyl ester (CAPE), are well-documented. nih.govnih.gov These compounds have been shown to modulate key inflammatory pathways. A primary mechanism of their anti-inflammatory action is the inhibition of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govnih.gov By blocking NF-κB activation, these esters can suppress the production of inflammatory mediators. nih.gov

Further research has elucidated that CAPE can inhibit the activity of enzymes like cyclooxygenase (COX) and xanthine (B1682287) oxidase, both of which are involved in the inflammatory process. nih.gov In studies involving human mast cells, CAPE demonstrated the ability to inhibit the release of histamine (B1213489) and pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and IL-8. nih.gov This effect was linked to the inhibition of the MAPK and NF-κB signaling pathways. nih.gov These findings highlight the potential of caffeic acid esters to mitigate inflammatory responses at a molecular level.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Antibacterial Efficacy

(E)-Caffeic acid pentyl ester and its analogs have shown notable antibacterial activity, particularly against Gram-positive bacteria. jmolbiochem.com Studies on caffeic acid phenethyl ester (CAPE) have demonstrated its ability to significantly inhibit the growth of various Gram-positive strains, while its effect on most Gram-negative bacteria is less pronounced. jmolbiochem.com The mechanism of action appears to involve the disruption of the bacterial cell membrane. jmolbiochem.com

Research into the antibacterial effects of caffeic acid esters against Paenibacillus larvae, the causative agent of American Foulbrood in honey bees, revealed that compounds like CAPE were effective in inhibiting bacterial growth. nih.gov The bactericidal effect was associated with an increase in reactive oxygen species and alterations in glutathione (B108866) levels within the bacterial cells, indicating an oxidative stress mechanism. nih.gov Furthermore, CAPE has been shown to inhibit the growth of cariogenic bacteria such as Streptococcus mutans, Streptococcus sobrinus, Actinomyces viscosus, and Lactobacillus acidophilus. peerj.comnih.gov It also hinders the formation of S. mutans biofilms, a key factor in the development of dental caries. peerj.comnih.gov

Antifungal Efficacy

Caffeic acid esters have also been investigated for their antifungal properties. Studies have shown that these compounds can inhibit the growth of various Candida species, which are common causes of fungal infections in humans. unesp.brresearchgate.netnih.gov The antifungal activity appears to be dependent on the specific ester derivative and the fungal strain. For instance, one study found that propyl caffeate exhibited strong fungicidal activity against Candida albicans. unesp.br

Caffeic acid phenethyl ester (CAPE) has demonstrated efficacy against drug-resistant strains of Candida auris. mdpi.com It was found to reduce the biomass and metabolic activity of C. auris biofilms and impair its adhesion to human epithelial cells. mdpi.com The minimum inhibitory concentration (MIC) of CAPE against various Candida species has been reported to range from 1 to 100 µg/mL, indicating a strain- and dose-dependent effect. nih.govmdpi.com The mechanism of antifungal action may involve the modification of the fungal cell wall and the induction of apoptosis. nih.govmdpi.com

Antiviral Efficacy

The antiviral potential of caffeic acid esters, particularly CAPE, has been explored in several studies. nih.govnih.govresearchgate.net Research has indicated that CAPE possesses antiviral properties, which may be attributed to its ability to interfere with viral life cycles. nih.gov For example, it has been reported to inhibit the activity of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov This inhibition is thought to be related to the unique molecular structure of CAPE and its ability to interrupt processes mediated by NF-κB. nih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

(E)-Caffeic acid pentyl ester analogs, most notably caffeic acid phenethyl ester (CAPE), have demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines. nih.govmdpi.comnih.govnih.govapitherapy.commdpi.comscialert.net These compounds have been shown to induce cell death and inhibit the growth of cancer cells through multiple mechanisms.

Studies have shown that CAPE can suppress the proliferation of human oral squamous cell carcinoma (OSCC) cells, breast cancer cells, prostate cancer cells, and colon cancer cells. nih.govmdpi.commdpi.com The cytotoxic effects are often dose-dependent. mdpi.commdpi.com For instance, in oral cancer cells, CAPE has been observed to induce cell cycle arrest, typically in the G2/M phase, and promote apoptosis. mdpi.commdpi.com The IC50 values of CAPE against oral cancer cell lines like TW2.6 have been reported to decrease with longer treatment durations, indicating a time-dependent effect. nih.gov

The mechanisms underlying the anticancer activity of CAPE are multifaceted. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in cancer cell survival and proliferation. nih.govnih.gov Furthermore, CAPE can modulate signaling pathways such as the Akt pathway, which is crucial for cell growth and survival. apitherapy.commdpi.com In ovarian cancer cells, the combination of CAPE with the chemotherapeutic drug paclitaxel (B517696) resulted in a synergistic increase in cytotoxicity and apoptosis. mdpi.com

| Cell Line | Cancer Type | Observed Effects of CAPE Analogs |

| Oral Squamous Carcinoma Cells (e.g., TW2.6, SAS, OECM-1) | Oral Cancer | Inhibition of proliferation, induction of apoptosis and cell cycle arrest, suppression of colony formation. nih.govnih.govmdpi.commdpi.com |

| MDA-MB-231 | Breast Cancer | Cytotoxic and antiproliferative effects, induction of apoptosis and oxidative stress. nih.gov |

| LNCaP, DU-145, PC-3 | Prostate Cancer | Suppression of proliferation, inhibition of tumor growth in xenograft models. apitherapy.com |

| OV7, HTB78, CRL1572 | Ovarian Cancer | Cytotoxic effects, induction of apoptosis, enhanced anti-migration activity when combined with paclitaxel. mdpi.com |

| COLO 320 | Colon Cancer | Cytotoxic effects, induction of apoptosis and oxidative stress. nih.gov |

| N2a | Neuroblastoma | Cytotoxic effects, induction of apoptosis and oxidative stress. nih.gov |

Immunomodulatory Actions

(E)-Caffeic acid pentyl ester analogs, particularly caffeic acid phenethyl ester (CAPE), have been shown to possess immunomodulatory properties. nih.govnih.govnih.govnih.gov These compounds can influence the activity of various components of the immune system.

In vivo studies using mouse models have demonstrated that oral administration of CAPE can modulate the immune system. nih.gov While it was observed to decrease the weight and cellularity of the thymus and spleen at certain doses, it also led to an increase in T lymphocyte blastogenesis. nih.gov Specifically, CAPE was found to significantly increase the population of CD4(+) T cells. nih.gov Furthermore, it enhanced antibody responses to T-lymphocyte-dependent antigens and increased the production of cytokines such as IL-2, IL-4, and IFN-gamma. nih.gov These findings suggest that CAPE can have a stimulating effect on certain aspects of the immune response. The immunomodulatory effects of CAPE are considered a potential therapeutic avenue for conditions like asthma. nih.gov

Neuroprotective Potentials

Preclinical studies have indicated that (E)-Caffeic acid pentyl ester analogs, such as caffeic acid phenethyl ester (CAPE), may offer neuroprotective effects in various models of neurological disorders. nih.govnih.gov These compounds have been investigated for their potential to mitigate neuronal damage and improve outcomes in conditions like stroke, epilepsy, and neurodegenerative diseases. nih.govnih.gov

A primary mechanism underlying the neuroprotective potential of CAPE is its antioxidant and anti-inflammatory activity. nih.gov In models of epilepsy, CAPE has been shown to provide neuroprotection by reducing oxidative stress markers. nih.gov Similarly, in studies of ischemic injury, post-treatment with CAPE improved oxidative stress parameters and was associated with increased levels of nitric oxide (NO), which can enhance cerebral blood flow. nih.gov CAPE has also been found to decrease the expression of pro-inflammatory mediators and markers of microglial activation in the brain. nih.gov In an in vitro model of Huntington's disease, CAPE demonstrated a direct radical-scavenging effect and protected cultured striatal neurons from cell death. researchgate.net

Hepatoprotective Investigations

Investigations into the hepatoprotective effects of (E)-Caffeic acid pentyl ester analogs have shown promising results in preclinical models of liver injury. Caffeic acid phenethyl ester (CAPE) has been a focus of this research, demonstrating protective effects against liver damage induced by various toxins. nih.govnih.gov

Cardioprotective Effects

(E)-Caffeic acid pentyl ester and its analogs, particularly caffeic acid phenethyl ester (CAPE), have demonstrated notable cardioprotective effects in preclinical studies. nih.govpatrinum.chresearchgate.netulisboa.pt These compounds are recognized for their antioxidant and anti-inflammatory properties, which are crucial in mitigating cardiovascular damage. patrinum.chresearchgate.netulisboa.ptnih.gov

In a rabbit model of acute myocardial ischemia-reperfusion injury, systemic administration of CAPE significantly reduced the infarct size by more than two-fold. nih.gov This protective effect was observed even when the compound was administered after the onset of ischemia, highlighting its potential clinical relevance. nih.gov The cardioprotective mechanisms of CAPE involve the inhibition of inflammatory responses and cell death pathways. nih.gov Specifically, CAPE treatment has been shown to reduce the levels of inflammatory proteins such as IL-1β and TNF-α in the at-risk myocardial tissue. nih.gov Furthermore, it inhibits p38 mitogen-activated protein kinase activation and reduces DNA fragmentation, which are associated with caspase-3 activation and subsequent cell death. nih.gov CAPE also directly blocks calcium-induced cytochrome c release from mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov

Studies have also indicated that CAPE can lower heart rate and mean blood pressure in a dose-dependent manner. nih.gov This hypotensive effect is primarily attributed to its vasorelaxant activity, which involves the increased secretion of endothelial nitric oxide (NO) and modulation of calcium and potassium channels. patrinum.chnih.gov In isolated guinea pig hearts, CAPE exhibited a negative chronotropic effect and demonstrated antiarrhythmic properties by reducing the incidence of reperfusion-induced ventricular fibrillation. nih.gov

The antioxidant properties of caffeic acid and its derivatives contribute significantly to their cardioprotective effects by protecting tissues against ischemia/reperfusion injuries. patrinum.chnih.gov These compounds have also been shown to possess anti-atherosclerotic properties. researchgate.netnih.gov

Antidiabetic Activity Studies

(E)-Caffeic acid pentyl ester and its analogs have emerged as potential therapeutic agents for diabetes, with preclinical studies demonstrating their multifaceted antidiabetic activities. nih.govwjgnet.comrjptonline.orgnih.gov These compounds have been shown to modulate glucose and lipid metabolism through various mechanisms. rjptonline.orgnih.gov

Caffeic acid phenethyl ester (CAPE) has been shown to significantly decrease fasting blood glucose levels in streptozotocin-induced diabetic rats. nih.gov It also improved liver function by increasing glycogen (B147801) levels and reducing necrosis and other diabetes-induced histopathological changes in the liver. nih.gov The hypoglycemic effect of CAPE is partly attributed to its ability to suppress hepatic glucose output by inducing the mRNA expression of glucokinase and pyruvate (B1213749) kinase while inhibiting phosphoenolpyruvate (B93156) carboxykinase. nih.gov Furthermore, CAPE has been found to increase plasma insulin (B600854) levels that are typically decreased in diabetic models. nih.gov

Caffeic acid methyl and ethyl esters have also demonstrated antidiabetic effects in cultured insulin-sensitive cells. nih.gov These esters stimulate glucose uptake in muscle cells and suppress glucose production in liver cells. nih.gov A key mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK in skeletal muscles and the liver enhances glucose utilization and reduces glucose output. rjptonline.org These esters have also been shown to inhibit adipogenesis, the process of fat cell formation. nih.gov

The antioxidant properties of caffeic acid and its derivatives also play a crucial role in their antidiabetic effects by mitigating oxidative stress, a key contributor to diabetic complications. nih.govwjgnet.com

Wound Healing Mechanisms

(E)-Caffeic acid pentyl ester and its analogs, particularly caffeic acid phenethyl ester (CAPE), have been extensively studied for their beneficial effects on wound healing. medicineandhealthukm.comnih.govoup.commdpi.comnih.govnih.govresearchgate.net The primary mechanisms underlying these effects are their potent antioxidant and anti-inflammatory properties. medicineandhealthukm.comnih.govoup.commdpi.com

In various preclinical models, including full-thickness wounds, burns, and pressure ulcers, CAPE has been shown to accelerate wound closure and improve tissue regeneration. medicineandhealthukm.comnih.govnih.gov It enhances various phases of the wound healing process, including granulation tissue formation, collagen deposition, and re-epithelialization. medicineandhealthukm.comnih.gov

A key aspect of CAPE's wound healing activity is its ability to modulate the inflammatory response. In the early stages of wound healing, CAPE has been observed to increase the expression of pro-inflammatory markers like nuclear factor kappa B (NF-κB) and inducible nitric oxide synthase (NOS2), which is thought to bring forward the inflammatory phase. nih.gov Subsequently, it reduces the levels of these markers, thereby preventing chronic inflammation that can impair healing. nih.gov

CAPE also plays a significant role in managing oxidative stress at the wound site. Cutaneous injury leads to the production of reactive oxygen species (ROS), which can damage cells and delay healing. nih.govoup.com CAPE effectively scavenges these ROS and reduces lipid peroxidation. medicineandhealthukm.com Studies have shown that treatment with CAPE leads to a significant increase in the levels of the antioxidant glutathione and a decrease in the levels of malondialdehyde, a marker of oxidative stress, in wound tissues. nih.gov

Furthermore, in the context of diabetic wounds, where healing is often impaired, CAPE has demonstrated significant efficacy. mdpi.comnih.gov It has been shown to improve wound healing in diabetic mice by increasing the expression of vascular endothelial growth factor (VEGF) and nitric oxide (NO), both of which are crucial for angiogenesis and tissue repair. mdpi.com CAPE-loaded nanoparticles have also been shown to accelerate wound closure in diabetic rats, mediated by its antioxidant, anti-inflammatory, and pro-collagen effects. nih.gov

Modulation of Specific Enzyme Activities

5-Lipoxygenase Inhibition

(E)-Caffeic acid pentyl ester and its analogs, notably caffeic acid phenethyl ester (CAPE), are recognized as inhibitors of 5-lipoxygenase (5-LOX). nih.govmdpi.comnih.govplos.org The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. mdpi.com By inhibiting this enzyme, these compounds can exert anti-inflammatory effects.

Research has shown that CAPE inhibits 5-lipoxygenase in the micromolar concentration range. nih.gov The inhibition is of an uncompetitive type, meaning the inhibitor binds to the enzyme-substrate complex. nih.gov This action effectively stops the arachidonic acid pathway, leading to a reduction in the production of leukotrienes. mdpi.com

In the context of diabetic complications, the 5-lipoxygenase inhibitory activity of CAPE has been shown to alleviate atherosclerotic manifestations. nih.gov In both insulin-deficient and insulin-resistant diabetic models, CAPE treatment reduced elevated blood pressure and exaggerated vascular contractility. nih.gov This effect was associated with the inhibition of TNF-α and a reduction in collagen deposition in the aorta. nih.gov

Furthermore, analogs of CAPE have been synthesized and investigated for their selective inhibition of the 12-lipoxygenase (12-LO) pathway in human platelets, with some compounds showing high potency with minimal off-target effects. nih.gov

Anti-tyrosinase Activity

Caffeic acid derivatives have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.netmagtech.com.cnnih.govmdpi.com Overproduction of melanin can lead to hyperpigmentation disorders. While caffeic acid itself is not a potent tyrosinase inhibitor, certain derivatives have shown significant inhibitory activity. nih.gov

The inhibitory potential of caffeic acid derivatives is often attributed to their structural similarity to L-DOPA, a substrate of tyrosinase, as well as their hydrophobicity and copper-chelating properties. nih.gov The active site of tyrosinase contains copper atoms, and chelating these ions can inactivate the enzyme.

For instance, 2-S-lipoylcaffeic acid, a conjugate of caffeic acid and dihydrolipoic acid, has been found to be a potent inhibitor of mushroom tyrosinase, whereas caffeic acid showed no effect under the same conditions. nih.gov This enhanced activity is thought to be due to a combination of the caffeic acid scaffold and the copper-binding ability of the dihydrolipoyl chain. nih.gov The methyl ester of 2-S-lipoylcaffeic acid has also been identified as an inhibitor of tyrosinase from human melanoma cells. researchgate.net

In contrast, some studies have reported that caffeic acid can up-regulate tyrosinase activity. magtech.com.cn This suggests that the effect of caffeic acid derivatives on tyrosinase can be highly dependent on the specific chemical structure of the compound.

Anti-amylase and Anti-glucosidase Effects

Caffeic acid and its derivatives have been studied for their potential to inhibit key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase. nih.govnih.gov The inhibition of these enzymes can slow down the breakdown of complex carbohydrates into glucose, thereby reducing post-meal blood sugar spikes, which is a key therapeutic strategy in managing type 2 diabetes. nih.gov

In vitro studies have demonstrated that caffeic acid exhibits a significant inhibitory effect on both α-amylase and α-glucosidase. nih.gov One comparative study found that caffeic acid had a higher inhibitory effect on these enzymes compared to chlorogenic acid, which is an ester of caffeic acid and quinic acid. nih.gov This suggests that the esterification of caffeic acid can influence its enzyme inhibitory activity. nih.gov

The inhibition of α-amylase and α-glucosidase by these phenolic compounds is dose-dependent. nih.gov These findings suggest that the antidiabetic effects of caffeic acid and its derivatives may, in part, be mediated through the inhibition of these carbohydrate-metabolizing enzymes. nih.gov

Acetylcholinesterase Inhibition

No preclinical data is currently available on the acetylcholinesterase inhibitory activity of (E)-caffeic acid pentyl ester.

Renin-Angiotensin-Aldosterone Axis Modulation

No preclinical data is currently available regarding the modulatory effects of (E)-caffeic acid pentyl ester on the Renin-Angiotensin-Aldosterone System.

Elucidation of Molecular Mechanisms of Action of E Caffeic Acid Pentyl Ester

Regulation of Transcription Factors

Caffeic Acid Phenethyl Ester (CAPE) is a potent and specific inhibitor of the activation of Nuclear Factor Kappa-B (NF-κB). frontiersin.orgmdpi.com NF-κB is a critical transcription factor involved in inflammation, immune responses, and cell survival. Current time information in Charlotte, NC, US. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various agents like tumor necrosis factor (TNF), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate target genes. Current time information in Charlotte, NC, US.

CAPE effectively blocks the activation of NF-κB induced by TNF and other inflammatory agents. frontiersin.org It has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus. frontiersin.org This inhibitory effect is achieved, in part, through the direct inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκB. dicp.ac.cn By preventing IκB degradation, CAPE ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. dicp.ac.cn

Table 1: Summary of CAPE's Effect on the NF-κB Pathway

| Component/Process | Effect of CAPE | Research Finding |

| NF-κB Activation | Inhibition | CAPE completely blocks NF-κB activation induced by agents like TNF, phorbol (B1677699) ester, and hydrogen peroxide. frontiersin.org |

| IκB Kinase (IKK) | Direct Inhibition | CAPE directly inhibits the IκB kinase (IKK), preventing the subsequent phosphorylation and degradation of IκBα. dicp.ac.cn |

| p65 Subunit Translocation | Prevention | CAPE prevents the p65 subunit of NF-κB from moving into the nucleus. frontiersin.org |

| Target Gene Expression | Suppression | Attenuates the expression of NF-κB dependent genes, such as iNOS. dicp.ac.cn |

CAPE is an activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. dicp.ac.cnnih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes, playing a key role in protecting cells against oxidative stress. Under normal conditions, Nrf2 is bound by its inhibitor, Kelch-like ECH associated protein 1 (Keap1).

Research indicates that CAPE treatment leads to an increased nuclear level of Nrf2 and enhances the expression of Nrf2-dependent genes like heme oxygenase-1. dicp.ac.cn The mechanism of activation relies on the catechol moiety of CAPE. nih.gov This part of the molecule can be oxidized, particularly in environments with high oxidative stress, forming an electrophilic version of CAPE (Oxi-CAPE). nih.gov This oxidized form can then interact with Keap1, leading to the release and activation of Nrf2. nih.gov This suggests that CAPE's antioxidant effects are particularly potent in pathological states characterized by oxidative stress. nih.gov

Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial nuclear export receptor responsible for transporting major tumor suppressor proteins (like p53, FOXO1) and inflammatory regulators out of the nucleus. dicp.ac.cn Elevated levels of XPO1 are linked to various cancers. dicp.ac.cn

Recent studies have identified XPO1/CRM1 as a direct cellular target of CAPE. dicp.ac.cnnih.gov CAPE functions as a nuclear export inhibitor. dicp.ac.cn It contains an electrophilic structure that allows it to form a covalent bond with a specific cysteine residue (Cys528) in the cargo-binding region of XPO1. dicp.ac.cnnih.gov This covalent modification blocks XPO1 from binding to its cargo proteins, leading to their accumulation in the nucleus. dicp.ac.cnnih.gov By forcing tumor suppressors to remain in the nucleus where they are active, CAPE can exert potent anti-proliferative effects. This mechanism helps to explain the diverse biological activities of the compound. nih.gov

CAPE's influence extends to several other critical signaling networks.

Wnt/β-catenin: CAPE has been shown to down-regulate the β-catenin signaling pathway, which is often aberrantly activated in cancers. nih.gov The stabilization and nuclear accumulation of β-catenin are key events in this pathway. CAPE's effects on β-catenin are often linked to its modulation of the PI3K/Akt pathway, which in turn regulates Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme that targets β-catenin for degradation. mdpi.comnih.gov Studies show CAPE can induce the phosphorylation of GSK-3β, leading to the accumulation of β-catenin in some cell types, while in others, it suppresses β-catenin expression via Akt inhibition. nih.govnih.gov

PI3K/Akt: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell proliferation, growth, and survival. Numerous studies have demonstrated that CAPE suppresses this pathway. medchemexpress.comresearchgate.net It inhibits the activating phosphorylation of key components including PI3K, Akt (at both Ser473 and Thr308 sites), and their downstream target, the mammalian target of rapamycin (B549165) (mTOR). Current time information in Charlotte, NC, US.medchemexpress.com This inhibition leads to the downregulation of survival proteins like XIAP and Bcl-2 and the induction of apoptosis. medchemexpress.com

p53: The p53 protein is a famous tumor suppressor, often called the "guardian of the genome". nih.gov Many cancers harbor mutations in p53 that inactivate its function. CAPE has shown the remarkable ability to restore wild-type function to certain p53 mutants, such as p53Y220C. nih.govnih.gov This specific mutation creates a crevice on the protein's surface that destabilizes it. nih.gov Computational and experimental evidence suggests that CAPE can bind to this crevice, stabilizing the protein and restoring its transcriptional activation capabilities, thereby re-enabling its tumor suppressor functions. nih.govnih.gov

Forkhead Box O (FOXOs): FOXO transcription factors, such as FOXO1 and FOXO3a, are important tumor suppressors that are negatively regulated by the Akt pathway. Akt phosphorylates FOXO proteins, leading to their exclusion from the nucleus and inactivation. Since CAPE inhibits Akt, it indirectly leads to the activation of FOXO transcription factors by allowing them to remain in the nucleus and regulate genes involved in cell cycle arrest and apoptosis.

Impact on Inflammatory Signaling Pathways

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key mediator in inflammation and autoimmune-mediated tissue damage. CAPE has been found to exert its anti-inflammatory effects by targeting iNOS through a dual mechanism. Firstly, it inhibits the expression of the iNOS gene at the transcriptional level. This action is a direct consequence of its ability to block NF-κB activation, as NF-κB is a primary activator of the iNOS promoter. dicp.ac.cn Secondly, CAPE directly interferes with the catalytic activity of the iNOS enzyme itself, further reducing the production of inflammatory nitric oxide.

Table 2: Research Findings on CAPE's Interaction with Other Signaling Pathways

| Pathway/Factor | Interaction with CAPE | Key Research Finding |

| Wnt/β-catenin | Modulation | CAPE down-regulates β-catenin associated signaling pathways in colorectal cancer cells. nih.gov |

| PI3K/Akt/mTOR | Inhibition | CAPE suppresses the PI3K/Akt/XIAP pathway, leading to apoptosis in melanoma cells. medchemexpress.com |

| p53 | Functional Restoration | CAPE can bind to the p53Y220C mutant, restoring its wild-type tumor suppressor function. nih.govnih.gov |

| FOXOs | Indirect Activation | By inhibiting Akt, CAPE prevents the phosphorylation and inactivation of FOXO transcription factors. |

| iNOS | Dual Inhibition | CAPE inhibits iNOS gene expression by blocking NF-κB and also directly inhibits iNOS enzyme activity. |

Cyclooxygenase-2 (COX-2) Modulation

(E)-Caffeic acid pentyl ester (CAPE) has been shown to modulate the activity and expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. In cultured human oral epithelial cells, CAPE was found to suppress the induction of prostaglandin (B15479496) E2 (PGE2) synthesis mediated by phorbol ester and calcium ionophore. nih.govresearchgate.net Notably, at lower concentrations, CAPE inhibited the activities of both COX-1 and COX-2 enzymes without affecting their amounts. nih.govresearchgate.net However, at higher concentrations, it was observed to suppress the induction of COX-2 mRNA and protein. nih.govresearchgate.net

In a rat model of inflammation, CAPE demonstrated a dose-dependent suppression of prostaglandin synthesis. nih.govresearchgate.net Furthermore, high doses of CAPE markedly suppressed the amount of COX-2 in the inflammatory exudate. nih.govresearchgate.net The inhibitory effects of CAPE on COX-2 were localized to a specific region of the COX-2 promoter. nih.govresearchgate.net Research on the murine macrophage cell line, RAW 264.7, also indicated that caffeic acid esters inhibit COX-2 protein and mRNA expression in a dose-dependent manner. nih.gov

Studies in microglial cells have further substantiated these findings, showing that CAPE significantly inhibits the expression of COX-2. researchgate.net This inhibitory action on COX-2 is a significant contributor to the anti-inflammatory properties of CAPE.

Cytokine and Chemokine Expression Regulation (e.g., TNF-α, IL-1β, IL-6, MCP-1, ICAM-1, PGE2)

(E)-Caffeic acid pentyl ester exerts significant regulatory effects on the expression of various pro-inflammatory cytokines and chemokines. In human corneal fibroblasts, CAPE was shown to inhibit the expression of Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Intercellular Adhesion Molecule-1 (ICAM-1) induced by the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov This effect was associated with the inhibition of AKT and NF-κB activation. nih.gov

In a study involving the human middle ear epithelial cell line, CAPE significantly inhibited the lipopolysaccharide (LPS)-induced up-regulation of Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner and also suppressed the production of Interleukin-8 (IL-8). researchgate.net This anti-inflammatory effect is thought to be mediated through the inhibition of NF-κB by preventing the degradation of its inhibitor, IκB-α. researchgate.net

Further research has demonstrated that CAPE can suppress the levels of LPS-induced IL-1β, TNF-α, and MCP-1 from the RAW264.7 macrophage cell line. nih.gov When hypertrophic adipocytes were treated with the supernatant from these stimulated macrophages, there was a drastic increase in the mRNA levels of pro-inflammatory cytokines such as IL-6, MCP-1, and TNF-α. nih.gov CAPE was found to significantly and dose-dependently reduce the gene expression of these cytokines in the adipocytes. nih.gov

In a moderate swimming test model in growing rats, administration of CAPE led to a reduction in the level of TNF-α. semanticscholar.org Similarly, studies on microglial cells revealed that CAPE effectively inhibits the expression of IL-6 and IL-1β. researchgate.net The compound has also been shown to inhibit the stimulation of prostaglandin E2 (PGE2) synthesis in human oral epithelial cells. nih.govresearchgate.net

Table 1: Effects of (E)-Caffeic Acid Pentyl Ester on Cytokine and Chemokine Expression

| Cell/Model System | Inducer | Inhibited Cytokines/Chemokines | Associated Mechanisms |

| Human Corneal Fibroblasts | IL-1β | IL-6, MCP-1, ICAM-1 | Inhibition of AKT and NF-κB activation |

| Human Middle Ear Epithelial Cells | LPS | TNF-α, IL-8 | Inhibition of NF-κB via suppression of IκB-α degradation |

| RAW264.7 Macrophages | LPS | IL-1β, TNF-α, MCP-1 | - |

| 3T3-L1 Hypertrophic Adipocytes | Supernatant from LPS-stimulated macrophages | IL-6, MCP-1, TNF-α (mRNA) | - |

| Growing Rats (in vivo) | Moderate Swimming | TNF-α | - |

| Microglial Cells | - | IL-6, IL-1β | - |

| Human Oral Epithelial Cells | Phorbol ester & Calcium ionophore | PGE2 | Inhibition of COX-2 activity and expression |

Mechanisms of Oxidative Stress Mitigation

Direct Reactive Oxygen Species (ROS) Scavenging

(E)-Caffeic acid pentyl ester is recognized for its capacity to directly scavenge reactive oxygen species (ROS), which are key contributors to cellular damage and various pathological conditions. nih.gov The antioxidant activity of caffeic acid and its derivatives like CAPE is attributed to their chemical structure, which allows them to act as radical scavengers. nih.gov CAPE has been specifically noted to be more efficient than caffeic acid in scavenging superoxide (B77818) anions (O2•−) in both non-enzymatic and enzymatic reactions. nih.gov

In a study on cutaneous wound healing in a rat model, it was demonstrated that CAPE accelerates the healing process partly through its ROS-scavenging capabilities. nih.gov This direct antioxidant action helps to mitigate the oxidative stress that occurs in response to tissue injury. nih.gov

Upregulation of Endogenous Antioxidant Enzymes (e.g., Heme Oxygenase-1, Superoxide Dismutase, Catalase, Glutathione-S-Transferase)

Beyond direct ROS scavenging, (E)-Caffeic acid pentyl ester also mitigates oxidative stress by upregulating the expression of endogenous antioxidant enzymes. A key mechanism involves the activation of the transcription factor Nrf2, which translocates to the nucleus and initiates the transcription of antioxidant genes. nih.govnih.gov

One of the major targets of CAPE is Heme Oxygenase-1 (HO-1). nih.govnih.gov Studies have shown that CAPE increases HO-1 expression in various cell types, including macrophages and gingival fibroblasts. nih.govnih.gov In turn, HO-1 activates cellular defense mechanisms against oxidative stress, which includes the expression of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST). nih.gov The regulation of SOD expression is supported by both Nrf2 and HO-1. nih.gov

In hepatic stellate cells, CAPE has been shown to up-regulate antioxidant levels, and this effect is partly mediated through the Nrf2-MAPKs signaling pathway. nih.gov Furthermore, in microglial cells, CAPE administration resulted in increased expression of HO-1. researchgate.net

However, in a study on wound healing in rats, a significant decrease in superoxide dismutase levels was observed in the CAPE-treated group compared to the control group, which may seem contradictory. nih.gov This could potentially be explained by the potent direct ROS scavenging activity of CAPE, reducing the need for enzymatic antioxidant defense in that specific context.

Modulation of Glutathione (GSH) Levels

(E)-Caffeic acid pentyl ester has been shown to modulate the levels of glutathione (GSH), a critical intracellular antioxidant. In a study on medulloblastoma cells, CAPE treatment led to a decrease in glutathione reductase and a significant increase in glutathione peroxidase activity. nih.gov This suggests a complex interplay with the glutathione system, ultimately leading to anti-proliferative and radiosensitizing effects through the depletion of GSH and increased ROS activity. nih.gov

Conversely, in a rat model of cutaneous wound healing, wound tissues from the CAPE-treated group showed a significant increase in glutathione levels compared to the control group. nih.gov This indicates that in the context of tissue repair, CAPE can enhance the antioxidant capacity by boosting GSH levels.

Induction of Apoptosis and Cell Cycle Dysregulation

(E)-Caffeic acid pentyl ester has been demonstrated to induce apoptosis and cause cell cycle dysregulation in various cancer cell lines. In human pancreatic cancer cells, CAPE was found to be a potent apoptosis-inducing agent, with its action being accompanied by mitochondrial dysfunction and the activation of caspase-3 and caspase-7. nih.gov

In CCRF-CEM leukemic cells, CAPE was shown to induce apoptosis in a time- and dose-dependent manner. nih.gov A significant loss of mitochondrial membrane potential was observed in these cells in response to CAPE treatment, indicating the involvement of the mitochondrial pathway of apoptosis. nih.gov

Studies on breast cancer cells (MCF-7) have revealed that CAPE can cause cell cycle arrest by inhibiting cyclin D and E proteins and c-Myc expression. nih.gov It was also found that an IC50 dose of CAPE induced a significant upregulation in the expression of cell cycle control genes, including CCND2, RB1, ATM, CDC34, and CDK5RAP1. nih.gov The upregulation of CCND2, which can act as a tumor suppressor, suggests a mechanism for blocking cell cycle progression. nih.gov

Furthermore, in a model of acute inflammation, local administration of CAPE resulted in increased leukocyte apoptosis. caldic.com In medulloblastoma cells, CAPE treatment was shown to enhance radiation-induced apoptosis. nih.gov

Table 2: Effects of (E)-Caffeic Acid Pentyl Ester on Apoptosis and Cell Cycle

| Cell Line/Model | Effect | Key Findings |

| Human Pancreatic Cancer Cells | Induction of Apoptosis | Mitochondrial dysfunction, activation of caspase-3/caspase-7 |

| CCRF-CEM Leukemic Cells | Induction of Apoptosis | Loss of mitochondrial membrane potential |

| MCF-7 Breast Cancer Cells | Cell Cycle Arrest | Inhibition of cyclin D & E, c-Myc; Upregulation of CCND2, RB1, ATM, CDC34, CDK5RAP1 |

| Leukocytes (in vivo) | Induction of Apoptosis | Increased leukocyte apoptosis at the site of inflammation |

| Medulloblastoma Cells | Enhanced Radiation-Induced Apoptosis | - |

Caspase Cascade Activation

There is no available scientific literature detailing the effects of (E)-Caffeic acid pentyl ester on the activation of the caspase cascade. Research has not yet elucidated whether this compound induces apoptosis through the initiation of initiator or executioner caspases.

Mitochondrial Dysfunction and Permeabilization

Specific studies on the role of (E)-Caffeic acid pentyl ester in inducing mitochondrial dysfunction and permeabilization are not present in the available scientific research. Consequently, there is no data on its potential to alter mitochondrial membrane potential, induce the release of cytochrome c, or affect other mitochondrial-mediated apoptotic pathways.

Other Cellular and Biochemical Interactions

Inhibition of DNA, RNA, and Protein Synthesis

There is a lack of research on the direct effects of (E)-Caffeic acid pentyl ester on the synthesis of DNA, RNA, and proteins. Scientific investigations have not yet been published that would provide data on its potential inhibitory or modulatory effects on these fundamental cellular processes.

Modulation of Matrix Metalloproteinases (MMPs)

The interaction between (E)-Caffeic acid pentyl ester and matrix metalloproteinases (MMPs) has not been a subject of published scientific inquiry. As a result, there are no findings on its ability to inhibit or otherwise modulate the activity of specific MMPs, which are crucial enzymes in tissue remodeling and disease processes.

Structure Activity Relationship Sar Investigations of E Caffeic Acid Pentyl Ester and Its Derivatives

Influence of Pentyl Ester Moiety on Biological Potency

The introduction of a pentyl ester group to caffeic acid significantly modulates its biological properties. This esterification enhances the lipophilicity of the parent molecule, caffeic acid, which can lead to improved membrane permeability and bioavailability. nih.gov For instance, the esterification of caffeic acid has been shown to enhance its antioxidant capabilities. nih.gov The pentyl ester, as part of the broader class of alkyl esters, contributes to this enhanced activity. The presence of the ester group, in general, has been found to be important for the biological effects of caffeic acid derivatives. mdpi.com

Effect of Alkyl Chain Length on Pharmacological Profiles

The length of the alkyl chain in caffeic acid esters is a critical determinant of their biological activity. Studies have demonstrated that varying the number of carbon atoms in the alkyl chain can significantly impact the pharmacological profile of these compounds. For example, in the context of anti-HCV activity, the length of the n-alkyl side chain was found to be crucial. plos.org Research on a series of caffeic acid esters revealed that the n-octyl ester was the most potent against hepatitis C virus replication, suggesting an optimal chain length for this specific activity. plos.org Generally, appropriately extending the alkyl chain of the alcohol part can lead to an increase in activity to a certain extent. nih.gov This highlights a common trend in SAR studies where a parabolic relationship often exists between alkyl chain length and biological potency, with an optimal length providing the best effect.

Table 1: Effect of Alkyl Chain Length of Caffeic Acid Esters on Anti-HCV Activity

| Compound | Alkyl Chain Length | EC₅₀ (µM) |

|---|---|---|

| Caffeic acid methyl ester | 1 | >100 |

| Caffeic acid ethyl ester | 2 | >100 |

| Caffeic acid propyl ester | 3 | 88.4 |

| Caffeic acid butyl ester | 4 | 25.6 |

| Caffeic acid pentyl ester | 5 | 10.3 |

| Caffeic acid hexyl ester | 6 | 4.2 |

| Caffeic acid heptyl ester | 7 | 1.9 |

| Caffeic acid octyl ester | 8 | 1.0 |

EC₅₀ represents the half maximal effective concentration. Data sourced from studies on HCV replicon cell lines. plos.org

Stereochemical Considerations and E/Z Isomerism in Bioactivity

The geometry of the double bond in the cinnamic acid backbone of caffeic acid esters, specifically the (E) versus (Z) configuration, can play a role in their biological activity. The naturally occurring and more stable isomer is the (E)-isomer, also known as the trans-isomer. Most of the synthesized and studied caffeic acid esters, including the pentyl ester, are in the (E) configuration. nih.gov While specific comparative studies on the E/Z isomerism of caffeic acid pentyl ester are not extensively detailed in the provided results, the geometry of the molecule is a recognized factor in receptor binding and enzyme inhibition. The rigid nature of the double bond dictates the spatial arrangement of the phenyl and acrylic acid moieties, which in turn influences how the molecule interacts with its biological targets.

Comparative Analysis with Other Caffeic Acid Esters and Amides

The biological activity of (E)-caffeic acid pentyl ester is often benchmarked against other esters and amides of caffeic acid to delineate the importance of the ester linkage and the specific alcohol moiety.

Comparison with other esters: Caffeic acid phenethyl ester (CAPE), a well-studied derivative, often serves as a reference compound. mdpi.comnih.gov Studies have shown that both alkyl and aromatic esters of caffeic acid can exhibit significant biological activities, including antioxidant and anticancer effects. nih.govmdpi.com The nature of the alcohol portion, whether it's a simple alkyl chain like in pentyl caffeate or an aromatic group as in CAPE, can fine-tune the compound's properties. For instance, some studies suggest that the oxygen atoms in the ester linkage are important for activity. mdpi.com

Comparison with amides: Replacing the ester group with an amide linkage generally leads to a change in the biological profile. In some cases, caffeic acid amides have shown potent antioxidant and anti-inflammatory activities. nih.govnih.gov However, for certain activities, ester derivatives have been found to be more potent than their amide counterparts. mdpi.com This suggests that the electronic properties and hydrogen bonding capabilities of the ester versus the amide group can lead to differential interactions with biological targets. For example, some caffeic acid anilides (amides with an aniline (B41778) group) have demonstrated very efficient antioxidant activity. nih.gov

Table 2: Comparative Antioxidant Activity of Caffeic Acid Derivatives

| Compound Type | Example | Antioxidant Activity (IC₅₀ or EC₅₀) |

|---|---|---|

| Caffeic Acid | - | Moderate |

| Caffeic Acid Alkyl Ester | Caffeic acid octyl ester | Potent plos.org |

| Caffeic Acid Aromatic Ester | Caffeic acid phenethyl ester (CAPE) | Potent nih.gov |

| Caffeic Acid Amide (aliphatic) | N-propylcaffeamide | Active nih.gov |

| Caffeic Acid Amide (aromatic) | Caffeic acid anilide | Very Potent nih.gov |

IC₅₀/EC₅₀ values represent the concentration required for 50% inhibition/effect.

Impact of Phenolic Hydroxyl Group Substitution and Derivatization

The two phenolic hydroxyl groups on the catechol ring of caffeic acid are paramount for its biological activity, particularly its antioxidant properties. nih.govnih.gov These groups act as hydrogen donors, enabling the molecule to scavenge free radicals. nih.gov

Substitution of Hydroxyl Groups: Substitution of one of the phenolic hydroxyl groups with a methoxy (B1213986) group has been shown to enhance anticancer activity in some derivatives. nih.gov However, the complete removal of both hydroxyl groups or their replacement with less electron-donating groups generally diminishes activity. nih.gov The maintenance of at least one hydroxyl group on the catechol ring is often required for certain biological effects. pcom.edu

Derivatization of Hydroxyl Groups: The position of the hydroxyl groups is also critical. The 3,4-dihydroxy configuration is considered essential for potent antioxidant activity. pcom.edu Studies have shown that the 4-OH group is more likely to be involved in the initial step of free radical scavenging. nih.gov Derivatization of these hydroxyl groups, for instance, through methylation or fluorination, can dramatically alter the cytoprotective and antioxidant activities of the resulting compounds. pcom.edu Interestingly, methylation or replacement of one hydroxyl group on the catechol ring of CAPE has been reported to confer both pro-oxidant and cytoprotective activities. pcom.edu

Future Perspectives and Translational Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of E-caffeic acid pentyl ester from a laboratory curiosity to a viable therapeutic agent hinges on the development of efficient and scalable synthetic methodologies. Current and future research focuses on moving beyond traditional, often low-yielding, isolation from natural sources. researchgate.net

Key synthetic strategies that can be optimized for pentyl ester production include:

Direct Esterification: The Fischer esterification method, which involves reacting caffeic acid with pentyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach for generating esters with short alkyl chains. nih.gov Further research can identify more efficient and environmentally benign catalysts to improve reaction rates and yields. nih.gov

Acylated Intermediates: A multi-step process involving the protection of the reactive hydroxyl groups on the caffeic acid catechol ring is a well-established route. Caffeic acid is first treated with a reagent like acetic anhydride (B1165640) to form di-O-acetyl caffeic acid. nih.gov This stable intermediate can then be converted to an acyl chloride and reacted with pentyl alcohol, followed by a deprotection step to yield the final product. nih.govresearchgate.net

Enzymatic Catalysis: Biocatalysis, using enzymes like lipases, offers a green chemistry approach. These reactions can proceed under mild conditions, potentially reducing byproducts and simplifying purification. Research into lipase-catalyzed transesterification, where a different caffeic acid ester (like methyl caffeate) is reacted with pentyl alcohol, is a promising avenue. researchgate.net

Alternative Condensation Reactions: Novel methods, such as using protocatechualdehyde and malonic acid mono-pentyl ester as starting materials, provide alternative pathways that may offer advantages in specific contexts. scilit.com

Future efforts will likely focus on optimizing reaction conditions, exploring novel catalysts (including solid-supported and reusable catalysts), and developing continuous flow processes to enhance the efficiency, scalability, and cost-effectiveness of this compound synthesis. nih.gov

Identification of Additional Preclinical Therapeutic Applications

While its parent compound, caffeic acid, and the well-studied Caffeic Acid Phenethyl Ester (CAPE) are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, the specific therapeutic profile of the pentyl ester is an area of active investigation. nih.govnih.gov The length of the alkyl ester chain is known to significantly influence biological activity, making the pentyl ester a unique entity.

Promising preclinical applications for investigation include:

Oncology: Studies on a series of caffeic acid alkyl esters have demonstrated significant inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are implicated in inflammation and cancer. acs.org Specifically, caffeates with C4 to C12 alkyl chains showed potent inhibition of both enzymes. acs.org Furthermore, these esters have shown strong growth inhibition against various cancer cell lines, including colon, breast, lung, and gastric cancer. acs.org The pentyl ester falls within this active range, warranting dedicated studies to quantify its specific anti-proliferative and anti-inflammatory potential in cancer models.

Antimicrobial Activity: Caffeic acid esters have been identified as effective bactericidal compounds. Research on caffeic acid isobutyl ester (CABE) and isopentyl ester (CAPE) demonstrated that they kill Paenibacillus larvae by inducing an oxidative stress mechanism, altering the intracellular balance of reactive oxygen species and glutathione (B108866). nih.gov Given the structural similarity, this compound is a strong candidate for evaluation as a novel antibacterial agent against various pathogens, particularly Gram-positive bacteria. nih.gov

Neuroprotection: Derivatives of caffeic acid are being explored for their potential in preventing neurodegenerative diseases. mdpi.com The ability of such compounds to mitigate oxidative stress suggests a potential role for this compound in models of neurodegeneration, an area ripe for future preclinical research.

Deeper Mechanistic Insights through Advanced Omics Technologies

To move beyond identifying what this compound does to understanding how it works, advanced "omics" technologies are indispensable. These approaches provide a global, unbiased view of the molecular changes a compound induces within a biological system.

Future research should leverage:

Proteomics: This technology can identify the full spectrum of proteins whose expression levels or post-translational modifications change in response to treatment with this compound. This would be invaluable for confirming targets like COX enzymes and discovering novel protein interactions and affected pathways.

Metabolomics: By analyzing the complete set of metabolites in a cell or tissue, metabolomics can provide a functional readout of the physiological state. This could be used to precisely map the metabolic reprogramming that occurs in cancer cells or bacteria following exposure to the compound, building on findings that the mechanism involves altering redox potentials and glutathione levels. nih.govresearchgate.net

Transcriptomics: Analyzing the complete set of RNA transcripts (the transcriptome) can reveal which genes are up- or down-regulated by the compound. This could elucidate the signaling pathways being modulated, such as the NF-κB and PI3K/Akt pathways, which are known to be affected by caffeic acid. nih.gov

Integrated omics analyses, which combine data from these different levels, will be crucial for constructing a comprehensive model of the compound's mechanism of action and for identifying potential biomarkers of its activity. nih.gov

Rational Design and Synthesis of Potent Analogs

The structure of this compound serves as a valuable scaffold for the rational design of new chemical entities with improved potency, selectivity, or pharmacokinetic properties. The core principle of this research is the analysis of structure-activity relationships (SAR). nih.govstrath.ac.ukasianpubs.org

Key findings that inform the rational design of analogs include:

Alkyl Chain Length: The length of the ester alkyl chain is a critical determinant of bioactivity. In studies of tumor cell proliferation and lipid peroxidation, long-chain caffeates (C16-C22) were found to be highly active, while medium-chain esters (C4-C8) were less active in some assays but showed significant COX enzyme inhibition. acs.org This suggests that the pentyl (C5) chain can be systematically lengthened or shortened to fine-tune activity for specific therapeutic targets.

The Caffeoyl Moiety: The α,β-unsaturated double bond and the 3,4-dihydroxy (catechol) group on the caffeic acid portion are generally considered essential for antioxidant and anticancer activities. asianpubs.org

Ester Bond Modification: The ester linkage itself can be a point of modification to improve metabolic stability. mdpi.com Synthesizing amide analogs (caffeamides) is one strategy that has been explored to create molecules that are less susceptible to hydrolysis by plasma esterases. nih.gov

Future research will involve the synthesis and screening of libraries of analogs based on these principles. Computational docking studies can further refine the design process by modeling how different analogs interact with the active sites of target enzymes, such as 5-lipoxygenase or aldo-keto reductases. nih.gov

| Research Finding | Implication for Rational Design | Reference(s) |

| Medium-chain caffeates (C4-C12) effectively inhibit COX-1 and COX-2 enzymes. | The pentyl (C5) chain is a good starting point; slight modifications to the chain length could optimize COX inhibition. | acs.org |

| Long-chain caffeates (C16-C22) are potent inhibitors of lipid peroxidation. | Increasing the lipophilicity by extending the alkyl chain enhances antioxidant activity in lipid environments. | acs.org |

| The α,β-unsaturated double bond and catechol group are crucial for cytotoxicity. | These core structural features should be retained in new analogs designed for anticancer applications. | asianpubs.org |

| Amide analogs (caffeamides) show different activity profiles and potentially greater metabolic stability. | Replacing the ester linkage with an amide bond is a viable strategy to create analogs with different pharmacokinetic properties. | nih.govmdpi.com |

Application of Advanced Analytical Techniques for Metabolomics and Biodistribution Studies

For any compound to become a therapeutic, its absorption, distribution, metabolism, and excretion (ADME) profile must be thoroughly understood. Advanced analytical techniques are central to conducting the necessary metabolomic and biodistribution studies for this compound.

The primary methodologies to be employed are:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with Diode-Array Detection (DAD), is a standard method for separating and quantifying the parent compound and its metabolites in biological samples like plasma, urine, and tissue homogenates. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique offers superior sensitivity and specificity. LC-MS/MS is the gold standard for identifying and quantifying trace amounts of the compound and its metabolites, making it essential for detailed pharmacokinetic and biodistribution studies. researchgate.netnih.gov

These techniques will be applied to answer critical translational questions. It is known that caffeic acid esters can be hydrolyzed by microbial esterases in the colon or bioactivated by enzymes like tyrosinase. nih.govbiointerfaceresearch.com Future studies using LC-MS/MS will aim to specifically identify the metabolites of this compound in vivo, determine its plasma concentration over time, and map its distribution to target organs and tissues. This information is fundamental for understanding its bioavailability and for designing effective and safe therapeutic regimens.

Q & A

Q. What are the validated analytical methods for quantifying E-caffeic acid pentyl ester in biological matrices?

To ensure accuracy, reverse-phase HPLC coupled with UV detection (λ = 280–320 nm) is widely used, with C18 columns and acetonitrile/water gradients for separation . Method validation should include spike-and-recovery tests (70–120% recovery) and precision studies (RSD <15% for intraday/interday variability). For complex matrices like serum, solid-phase extraction (C18 cartridges) is recommended to reduce matrix interference . NIST-standardized protocols for ester quantification can supplement method development .

Q. How does the esterification of caffeic acid with pentanol influence its solubility and stability?

Esterification increases lipophilicity (logP ~3.5 vs. 1.8 for caffeic acid), enhancing solubility in organic solvents like DMSO or ethanol. Stability studies in aqueous buffers (pH 2–9) show hydrolysis rates <5% at 25°C over 24 hours, but acidic conditions (pH <3) accelerate degradation. Storage recommendations: −20°C under nitrogen, with stability confirmed via periodic HPLC analysis .

Q. What in vitro assays are suitable for screening the antioxidant activity of this compound?

Standard assays include:

- DPPH/ABTS radical scavenging : IC50 values should be compared to Trolox controls.

- Lipid peroxidation inhibition (e.g., in linoleic acid emulsions): Measure conjugated dienes at 234 nm.

- Cellular antioxidant activity (CAA) : Use HepG2 cells with DCFH-DA probes.

Note: Solvent choice (e.g., ethanol vs. DMSO) significantly impacts bioavailability in cell-based assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-oxidant vs. antioxidant effects be resolved?

Discrepancies often arise from concentration-dependent effects (e.g., antioxidant at 10 µM vs. pro-oxidant at 100 µM) or cell-type-specific responses (e.g., redox balance in cancer vs. normal cells). Experimental design should:

Q. What strategies optimize the bioavailability of this compound in in vivo studies?

- Nanoformulation : Encapsulation in PLGA nanoparticles (size <200 nm) improves plasma half-life.

- Co-administration with piperine : Inhibits glucuronidation, enhancing AUC by 2–3×.

- Dosing regimen : Subacute oral administration (14 days) achieves steady-state concentrations better than single doses. Pharmacokinetic parameters (Cmax, Tmax) must be validated via LC-MS/MS .

Q. How do stereochemical considerations impact the biological activity of this compound?

The E-isomer (trans-configuration) shows higher radical scavenging activity than the Z-isomer due to improved planarity and resonance stabilization. Chiral HPLC (Chiralpak IG-3 column) with isocratic elution (hexane:isopropanol 90:10) can resolve isomers. Activity comparisons should use enantiomerically pure standards synthesized via Sharpless asymmetric dihydroxylation .

Methodological Considerations for Data Interpretation

Q. How should researchers address batch-to-batch variability in synthesized this compound?

- Purity checks : NMR (integration of aromatic vs. aliphatic protons) and GC-FID (residual pentanol <0.1%).

- Stability profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products.

- Bioactivity normalization : Express results as % activity per µmol of compound to account for minor purity differences .

Q. What statistical approaches are recommended for metabolomics studies involving this compound?

- Multivariate analysis : PCA or OPLS-DA to differentiate treatment groups.

- Pathway enrichment : Use KEGG or Reactome databases with FDR correction (q <0.05).

- Dose-response modeling : Apply nonlinear regression (e.g., Hill equation) to EC50 calculations. Raw data must be deposited in repositories like MetaboLights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.